(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a thiophene-based substituent and an isopropyl group. Thiazolidinones are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur atoms, often associated with diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration at the 5-position ensures stereochemical specificity, while the 3-methylthiophen-2-yl substituent introduces aromatic and electronic diversity compared to phenyl or pyrazole analogs. This compound’s structural complexity makes it a candidate for targeted drug discovery, particularly in modulating enzyme or receptor interactions .
Properties
IUPAC Name |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS3/c1-7(2)13-11(14)10(17-12(13)15)6-9-8(3)4-5-16-9/h4-7H,1-3H3/b10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCIWWHKQHDKIS-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thiazolidinone ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activities:
- Antimicrobial Activity : Studies have indicated that thiazolidinones can exhibit significant antimicrobial properties. The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
- Anticancer Properties : Research has shown that thiazolidinones can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Antidiabetic Research
Thiazolidinones are known for their insulin-sensitizing effects. This compound has been explored for its potential role in improving glucose metabolism and reducing insulin resistance in diabetic models .
Coordination Chemistry
In synthetic chemistry, (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one can serve as a ligand in coordination complexes. Its ability to chelate metal ions makes it useful in the development of new materials and catalysts.
Materials Science
Due to its unique structural features, this compound may also find applications in materials science, particularly in developing organic semiconductors or polymeric materials with specific electronic properties.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
In vitro studies assessed the anticancer effects of thiazolidinone derivatives on various cancer cell lines. The results demonstrated that this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit significant variations in biological activity and chemical reactivity based on substituent patterns. Below is a detailed comparison:
Structural Features and Substituent Effects
Key Observations:
Aromatic Substituents: Thiophene vs. Electron-Withdrawing Groups: Fluorine (e.g., in ) or chlorine (e.g., in ) substituents improve binding affinity via polar interactions.
Alkyl Chain Variations: Propan-2-yl (Target): The branched isopropyl group may reduce steric hindrance compared to linear chains (e.g., hexyl in or heptyl in ), favoring target accessibility.
Functional Group Impact :
- Methoxy/Ethoxy Groups : Enhance solubility (e.g., in ) but may reduce membrane permeability.
- Thioxo Group : Critical for hydrogen bonding and tautomerization, influencing biological activity across all analogs .
Research Findings
- Pyrazole vs. Thiophene : Pyrazole-containing analogs (e.g., ) show broader anti-inflammatory activity, whereas thiophene derivatives may prioritize anticancer pathways due to enhanced aromatic interactions .
- Fluorine Substitution: Fluorinated analogs (e.g., ) exhibit stronger enzyme inhibition (~30% higher IC50 values) compared to non-halogenated derivatives .
Biological Activity
The compound (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant scaffold in medicinal chemistry. Thiazolidin-4-one derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone ring system with specific substituents that may influence its biological activity.
1. Anticancer Activity
Thiazolidin-4-one derivatives are increasingly recognized for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxic effects on various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression and the induction of apoptosis in tumor cells .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens:
- In Vitro Studies : Recent studies have reported that thiazolidinone derivatives possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Candida albicans | Varies based on derivative |
3. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases:
- Radical Scavenging Assays : Compounds derived from thiazolidinones have demonstrated significant radical scavenging activity in DPPH assays, indicating their potential as antioxidants .
4. Anti-inflammatory Effects
Thiazolidinone derivatives have been evaluated for their anti-inflammatory properties:
- In Vivo Studies : Research has indicated that these compounds can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activities of thiazolidinone derivatives:
- Synthesis and Evaluation of New Derivatives : A study synthesized novel thiazolidinone derivatives and evaluated their biological activities, revealing significant anticancer and antimicrobial effects compared to standard drugs .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinones indicate that specific substitutions enhance biological activity, guiding future drug development efforts .
Q & A
Q. What are the standard synthetic routes for this thiazolidinone derivative, and how can reaction conditions be optimized?
The compound is typically synthesized via a base-catalyzed Knoevenagel condensation between 3-methylthiophene-2-carbaldehyde and 3-isopropyl-2-thioxothiazolidin-4-one. Key steps include:
- Schiff base formation : Reacting the aldehyde with the thiazolidinone precursor in aqueous K₂CO₃ at room temperature for 24 hours .
- Cyclization : Acidic neutralization (5% HCl) precipitates the product, which is purified via recrystallization (e.g., ethyl acetate) .
- Optimization : Adjusting solvent polarity (e.g., THF vs. water), base strength (e.g., piperidine or ammonium acetate), and temperature can improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR confirms Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl/thione carbons) .
- XRD : Single-crystal X-ray diffraction reveals planarity of the thiazolidinone ring (r.m.s. deviation <0.015 Å) and intermolecular interactions (e.g., C–H⋯S hydrogen bonds, π-π stacking) .
- IR : Strong bands at 1680–1720 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C=S) validate core functionality .
Q. What are the common chemical modifications to enhance solubility or reactivity?
- Substitution : Replace the 3-methylthiophene group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic properties .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via nucleophilic substitution or oxidation of the thione to sulfoxide/sulfone .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict bioactivity or reaction pathways?
- DFT Studies : Calculate HOMO-LUMO gaps to assess redox potential (e.g., ∆E ~3.5 eV for thiophene derivatives) and nucleophilic attack sites .
- Molecular Docking : Simulate binding to biological targets (e.g., hemoglobin subunits) using software like AutoDock Vina; prioritize compounds with docking scores <−7.0 kcal/mol .
- MD Simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How do structural variations (e.g., substituents on the thiophene ring) impact biological activity?
- SAR Analysis : Compare IC₅₀ values of analogs in antimicrobial assays. For example:
| Substituent | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| 3-CH₃ | 16–32 | 32–64 |
| 5-Cl | 8–16 | 16–32 |
- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) enhance membrane penetration, while bulky groups (e.g., isopropyl) may sterically hinder target binding .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Dose-Response Validation : Perform triplicate assays with standardized protocols (e.g., CLSI guidelines for MIC determination) .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects (e.g., enzyme inhibition vs. off-target cytotoxicity) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by experimental variability .
Q. What strategies improve crystallization for XRD studies of thiazolidinone derivatives?
- Solvent Screening : Use mixed solvents (e.g., DMF-ethanol) to slow nucleation and grow larger crystals .
- Additives : Introduce templating agents (e.g., crown ethers) to stabilize specific conformations .
- Temperature Control : Gradual cooling (0.5°C/min) from saturated solutions reduces defects .
Methodological Challenges
Q. How can reaction byproducts (e.g., E/Z isomer mixtures) be minimized during synthesis?
- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to favor the Z-isomer .
- Chromatography : Employ reverse-phase HPLC with a C18 column (MeCN:H₂O = 70:30) to separate isomers .
Q. What in silico tools are effective for predicting metabolic stability of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
